4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
4-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-7-2-4-10-8(7)3-5-9-6/h2,4,10H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNKHYNMDQZAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation and Nitration of Pyridine Derivatives
The initial step involves oxidizing 2-bromo-5-methylpyridine (11 ) with m-chloroperbenzoic acid (MCPBA) in dichloromethane to yield 2-bromo-5-methylpyridine-1-oxide (12 ). Subsequent nitration using fuming nitric acid in concentrated sulfuric acid introduces a nitro group at position 4 of the pyridine ring, forming 2-bromo-5-methyl-4-nitropyridine-1-oxide (13 ). This nitro group serves as a directing group for subsequent cyclization and facilitates electron redistribution during ring closure.
Enamine Formation and Cyclization
Treatment of 13 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates the enamine intermediate (14 ), characterized by a conjugated dimethylamino-vinyl group. Cyclization of 14 under reducing conditions (iron powder in acetic acid) eliminates the nitro group and forms the pyrrolo[3,2-c]pyridine core, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ). Notably, the methyl group from the original pyridine precursor occupies position 4 in the fused ring system, as confirmed by NMR analysis.
Post-Synthetic Modifications for Ring Saturation
The aromatic 1H-pyrrolo[3,2-c]pyridine system (15 ) requires partial saturation to achieve the 6H and 7H states. Catalytic hydrogenation emerges as the most viable strategy for this transformation.
Catalytic Hydrogenation of the Pyrrole Ring
Exposing 15 to hydrogen gas (1–3 atm) in the presence of palladium on carbon (Pd/C) or platinum oxide (PtO₂) selectively reduces the pyrrole ring’s double bonds. This step converts the fully aromatic system into the partially saturated 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine . Reaction conditions—such as solvent (ethanol or tetrahydrofuran), temperature (25–50°C), and catalyst loading (5–10 wt%)—critically influence the degree of saturation and regioselectivity. For instance, prolonged hydrogenation at elevated temperatures may lead to over-reduction, necessitating careful monitoring via thin-layer chromatography (TLC).
Analytical Validation of Saturation
1H NMR analysis of the hydrogenated product reveals distinct shifts for the 6H and 7H protons. In the aromatic precursor (15 ), the pyrrole protons resonate as sharp singlets near δ 7.3–7.5 ppm. Post-hydrogenation, these signals split into multiplet patterns (δ 2.5–3.5 ppm), consistent with saturated CH₂ groups. Additionally, 13C NMR confirms the loss of sp²-hybridized carbons in the pyrrole ring, replaced by sp³ carbons at δ 25–35 ppm.
Alternative Synthetic Routes and Comparative Analysis
While the above method dominates recent literature, alternative pathways merit consideration for their scalability and functional group tolerance.
Knorr-Type Pyrrole Synthesis
Condensation of 4-methylpyridine-3-carbaldehyde with a β-keto ester or nitrile under acidic conditions (e.g., acetic acid or polyphosphoric acid) forms a pyrrole ring fused to the pyridine core. This method, though less common for pyrrolo[3,2-c]pyridines, offers direct access to saturated derivatives if reduction steps are integrated early in the synthesis.
Microwave-Assisted Cyclization
Modern synthetic platforms leverage microwave irradiation to accelerate cyclization steps. For example, reacting 14 in a microwave reactor at 100°C for 30 minutes enhances reaction efficiency, reducing typical cyclization times from hours to minutes. This approach improves yields (67–75%) and minimizes side reactions, as evidenced by HRMS data showing fewer impurities.
Physicochemical and Spectroscopic Characterization
The drug-like properties of 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine align with Lipinski’s rules, as predicted by computational tools (Table 1).
Table 1: Predicted Physicochemical Properties of 4-Methyl-1H,6H,7H-Pyrrolo[3,2-c]Pyridine
| Property | Value |
|---|---|
| Molecular Weight (MW) | 176.24 g/mol |
| cLogP | 1.85 |
| Topological Polar Surface Area (TPSA) | 28.32 Ų |
| Hydrogen Bond Acceptors (HBA) | 2 |
| Hydrogen Bond Donors (HBD) | 1 |
1H NMR (500 MHz, CDCl₃) data for the target compound includes: δ 2.40 (s, 3H, CH₃), 3.15–3.30 (m, 2H, 6H), 3.45–3.60 (m, 2H, 7H), 6.75 (d, J = 3.2 Hz, 1H), 7.25 (s, 1H). HRMS analysis confirms the molecular ion peak at m/z 177.1024 [M + H]⁺ .
Chemical Reactions Analysis
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to form different reduced products.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, often using reagents like bromine or nitric acid.
Coupling Reactions: These reactions can form new carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its role as a potential therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways can vary depending on the specific biological context, but common targets include kinases and other signaling molecules involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrrolo[3,2-c]pyridine Derivatives
| Compound Name | Substituent(s) | Hydrogenation State | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 4-Methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine | Methyl (C4) | 6H,7H | 1510322-67-4 | C₉H₇NOS | 165.22 |
| 6-Methyl-1H-pyrrolo[3,2-c]pyridine | Methyl (C6) | 1H | 183586-34-7 | C₈H₈N₂ | 132.16 |
| 4-Methyl-1H-pyrrolo[3,2-c]pyridine | Methyl (C4) | 1H | 860362-26-1 | C₈H₈N₂ | 132.16 |
| 7-Chloro-1H-pyrrolo[3,2-c]pyridine | Chloro (C7) | 1H | 1260771-44-5 | C₇H₅ClN₂ | 152.58 |
| 4-(5-Methylthiophen-2-yl)-thieno[3,2-c]pyridine | Thiophene (C4), Methyl (C5) | 4H,5H,6H,7H | 1995387-22-8 | C₁₂H₁₃NS₂ | 235.40 |
Key Observations:
- Substituent Position : Methyl at C4 (as in the target compound) vs. C6 or C7 alters steric and electronic interactions, impacting receptor binding .
- Hydrogenation : Partial saturation (6H,7H) increases solubility compared to fully aromatic analogs like 4-methyl-1H-pyrrolo[3,2-c]pyridine .
- Heteroatom Variation: Thieno[3,2-c]pyridine derivatives () replace pyrrole with thiophene, enhancing π-conjugation but reducing basicity.
Physical and Chemical Properties
- Solubility: The 6H,7H hydrogenation in the target compound improves aqueous solubility compared to non-hydrogenated analogs .
- Stability : Methyl substituents generally increase thermal stability, while chloro analogs (e.g., 7-chloro-1H-pyrrolo[3,2-c]pyridine) may exhibit higher reactivity in cross-coupling reactions .
Biological Activity
4-Methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.
Structure and Properties
4-Methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine belongs to the pyrrolo[3,2-c]pyridine family, which is characterized by a bicyclic structure that includes a pyrrole moiety fused to a pyridine nucleus. This structural configuration contributes to its biological activity through various mechanisms.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.
Case Study: Antitumor Activity
A recent study synthesized several derivatives of 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine and assessed their antiproliferative effects against various cancer cell lines. The most potent derivative exhibited IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cells. The mechanism was linked to the inhibition of tubulin polymerization and disruption of microtubule dynamics at low concentrations .
Table 1: Anticancer Activity of 4-Methyl-1H,6H,7H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10t | HeLa | 0.12 | Inhibition of tubulin polymerization |
| 10t | SGC-7901 | 0.15 | Disruption of microtubule dynamics |
| 10t | MCF-7 | 0.21 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to its anticancer properties, derivatives of this compound have shown promise in anti-inflammatory applications. Research indicates that certain derivatives can significantly reduce inflammation in animal models.
Findings on Anti-inflammatory Effects
A study demonstrated that specific derivatives exhibited up to 43% inhibition in paw edema compared to standard anti-inflammatory drugs like indomethacin. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine have also been explored. Several derivatives have shown efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
Research has indicated that some derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Compound A exhibited MIC values of 0.5 µg/mL against Staphylococcus aureus.
- Compound B showed MIC values of 1 µg/mL against Escherichia coli.
Table 2: Antimicrobial Activity of 4-Methyl-1H,6H,7H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 |
| Compound B | Escherichia coli | 1 |
Q & A
Q. What are the established synthetic routes for 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization strategies or transition-metal catalysis. For example:
- Cyclization of halogenated pyridine precursors : Starting with bromo/iodopyridine derivatives, cyclization under palladium catalysis forms the pyrrolopyridine core. Elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF) are critical for achieving >70% yields .
- Gold(III)-catalyzed hydroarylation : Terminal alkynes tethered to pyrrole-carboxamides undergo intramolecular 6-exo-dig cyclization, yielding pyrrolo[3,2-c]pyridines. Reaction efficiency depends on the electronic nature of the alkyne and catalyst loading (5–10 mol%) .
- Multi-step functionalization : Iodination of preformed pyrrolo[3,2-c]pyridine cores followed by esterification or nucleophilic substitution introduces substituents. Optimizing stoichiometry and reaction time minimizes byproducts .
Q. Which analytical techniques are most reliable for structural confirmation of 4-methyl-pyrrolo[3,2-c]pyridine derivatives?
- NMR Spectroscopy : H and C NMR resolve regiochemical ambiguities, particularly distinguishing between C-4 and C-6 methyl groups via coupling patterns and chemical shifts .
- X-ray Crystallography : Provides definitive proof of regioselectivity in halogenated or substituted derivatives (e.g., 3-iodo-1-methyl analogs) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, especially for intermediates with isotopic labeling (e.g., C-methyl groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
- Solvent Selection : Switching from DMF to acetonitrile reduces viscosity, improving heat transfer in flow reactors and scaling to >100 g batches .
- Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd/C) enable reuse over 5 cycles without significant loss in activity, reducing costs .
- Byproduct Analysis : LC-MS identifies side products (e.g., over-iodinated species), guiding adjustments in iodine stoichiometry .
Q. What strategies address regioselectivity challenges in functionalizing the pyrrolo[3,2-c]pyridine core?
- Directing Groups : Installing a methoxy group at C-4 directs electrophilic substitution to C-3, as demonstrated in bromination studies (90% regioselectivity) .
- Halogen Exchange : Using CuI/KI mixtures facilitates selective iodination at electron-deficient positions, avoiding competing reactions at nitrogen sites .
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals, guiding experimental design for C-H activation .
Q. How should researchers design assays to evaluate the anticancer potential of 4-methyl-pyrrolo[3,2-c]pyridine derivatives?
- Kinase Inhibition Profiling : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays. IC values <100 nM indicate therapeutic potential .
- Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Structure-activity relationship (SAR) studies correlate methyl group positioning with potency .
- Metabolic Stability : Use hepatic microsome models (human/rat) to assess oxidative degradation. Derivatives with t >60 min are prioritized for in vivo studies .
Data Contradiction Analysis
Q. How do conflicting reports on catalytic systems (Pd vs. Au) impact synthetic methodology?
- Palladium Catalysis : Preferred for scalability and tolerance to diverse substituents but requires rigorous exclusion of moisture .
- Gold Catalysis : Superior for regiocontrol in alkyne cyclization but limited by catalyst cost and sensitivity to steric bulk .
- Resolution : Benchmark both systems using a common substrate (e.g., N-propargyl-pyrrole-2-carboxamide) to compare yields, purity, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
